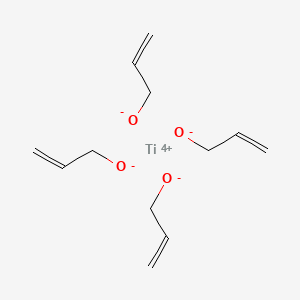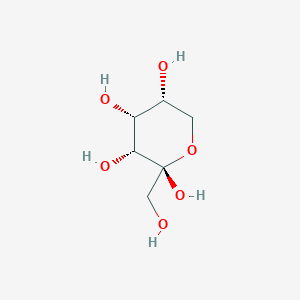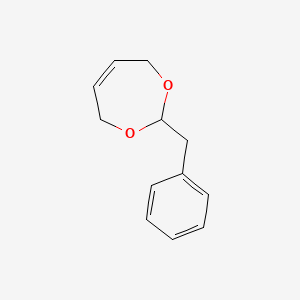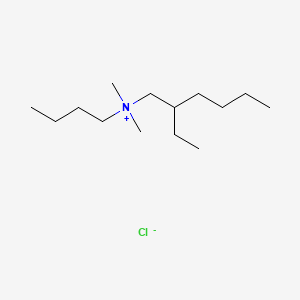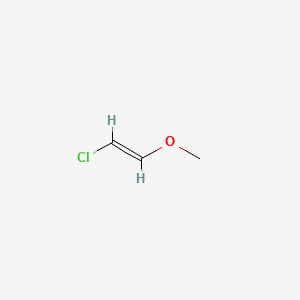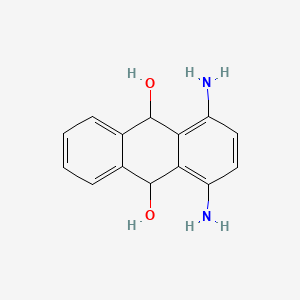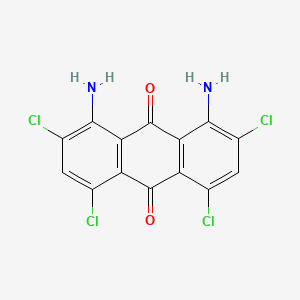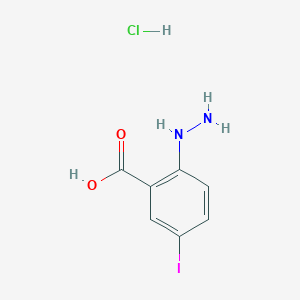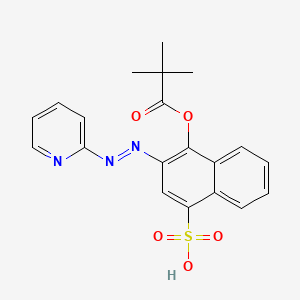
8-Azaspiro(4.5)decan-8-amine, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azaspiro(45)decan-8-amine, monohydrochloride is a chemical compound with a spirocyclic structure This compound is known for its unique structural features, which include a spiro junction between a piperidine and a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro(4.5)decan-8-amine, monohydrochloride typically involves the formation of the spirocyclic ring system. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
8-Azaspiro(4.5)decan-8-amine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted amines.
科学的研究の応用
8-Azaspiro(4.5)decan-8-amine, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-Azaspiro(4.5)decan-8-amine, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .
類似化合物との比較
Similar Compounds
8-Oxa-2-azaspiro(4.5)decan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
1-Azaspiro(4.5)decan-8-ol hydrochloride: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
8-Azaspiro(4.5)decan-8-amine, monohydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group. This combination of features makes it a versatile building block in organic synthesis and a valuable compound in various research fields.
特性
CAS番号 |
168273-00-5 |
|---|---|
分子式 |
C9H19ClN2 |
分子量 |
190.71 g/mol |
IUPAC名 |
8-azaspiro[4.5]decan-8-amine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c10-11-7-5-9(6-8-11)3-1-2-4-9;/h1-8,10H2;1H |
InChIキー |
LAMQFAPKCBHTRA-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(C1)CCN(CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


